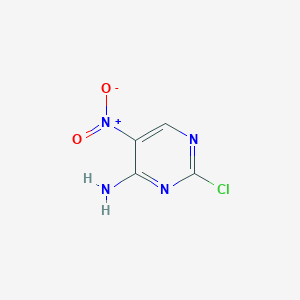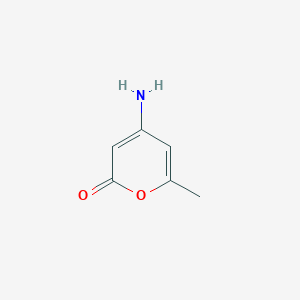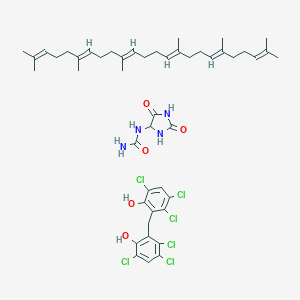
4-Iodobenzamidinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-benzamidine hydrochloride is an organic compound that belongs to the class of benzamidines. It is characterized by the presence of an iodine atom at the para position of the benzene ring and an amidine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Iodo-benzamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, including imidazoles.
Biology: It serves as an inhibitor of serine proteases, making it useful in studying enzyme mechanisms.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
Target of Action
4-Iodo-benzamidine hydrochloride, similar to benzamidine, primarily targets serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
4-Iodo-benzamidine hydrochloride acts as a competitive inhibitor of serine proteases . It binds to the active site of these enzymes, preventing substrate binding and thus inhibiting the enzyme’s activity . This interaction results in the modulation of the protease-mediated processes .
Biochemical Pathways
The inhibition of serine proteases by 4-Iodo-benzamidine hydrochloride affects several biochemical pathways. For instance, it can impact the coagulation cascade , a series of reactions essential for blood clotting . By inhibiting specific proteases in this pathway, the compound can potentially influence blood clot formation .
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic potential. These properties would determine how well the compound is absorbed into the body, distributed to its site of action, metabolized, and finally excreted .
Result of Action
The primary result of 4-Iodo-benzamidine hydrochloride’s action is the inhibition of serine proteases . This inhibition can lead to a decrease in the processes mediated by these enzymes, such as inflammation and blood clotting .
Action Environment
The action, efficacy, and stability of 4-Iodo-benzamidine hydrochloride can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues
Biochemische Analyse
Biochemical Properties
4-Iodo-benzamidine hydrochloride is known to interact with several enzymes and proteins. It is a reversible inhibitor of trypsin, trypsin-like enzymes, and serine proteases . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Iodo-benzamidine hydrochloride involves its binding interactions with biomolecules. As an inhibitor of trypsin and trypsin-like enzymes, it binds to these enzymes and prevents them from catalyzing their respective reactions .
Metabolic Pathways
Given its known interactions with enzymes such as trypsin, it could potentially influence metabolic flux or metabolite levels .
Vorbereitungsmethoden
The synthesis of 4-Iodo-benzamidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-iodobenzonitrile.
Hydrochloride Formation: The resulting 4-iodobenzamidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Iodo-benzamidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amidine group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can react with various carbonyl compounds to form imidazole derivatives.
Common reagents used in these reactions include hydrogen chloride, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4-Iodo-benzamidine hydrochloride can be compared with other benzamidine derivatives, such as:
Benzamidine: Lacks the iodine substituent and has different inhibitory properties.
4-Chloro-benzamidine: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
4-Bromo-benzamidine: Contains a bromine atom, offering a different set of chemical properties and uses.
The uniqueness of 4-Iodo-benzamidine hydrochloride lies in the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
4-iodobenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHONTNMNUUXOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)I.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616636 |
Source


|
| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134322-01-3 |
Source


|
| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
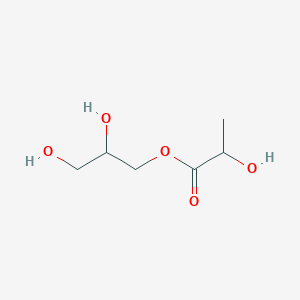

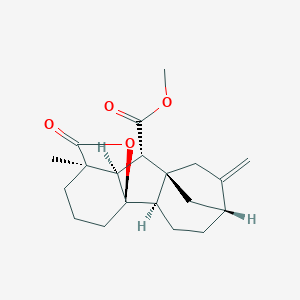




![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)
